3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine
Overview
Description
“3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C13H16N4O . It is a part of a class of compounds known as pyrazoles, which are nitrogen-containing heterocycles .
Chemical Reactions Analysis
Pyrazoles, including “3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine”, can participate in a variety of chemical reactions. For instance, they can undergo reactions with alkyl halides to form N-alkylpyrazoles . The specific reactivity of this compound would depend on the conditions and reactants used.Scientific Research Applications
Heterocyclic Compound Synthesis
- Pyrazoline derivatives, closely related to the queried compound, are highlighted for their significant biological effects and have been extensively studied for their potential in synthesizing a wide range of heterocyclic compounds. These include structures like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these compounds offers mild reaction conditions for generating versatile cynomethylene dyes from various precursors, indicating a broad application in dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).
Carcinogenic N-nitroso Compound Formation
- The risk and formation of carcinogenic N-nitroso compounds from dietary precursors in the stomach have been assessed, with findings indicating that nitrosation reactions can occur with certain amines and amides, potentially leading to carcinogenic derivatives. This research emphasizes the importance of understanding nitrosation reactions for dietary amines and amides, which could be relevant for compounds like 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine in evaluating potential health risks (Shephard, Schlatter, & Lutz, 1987).
Biogenic Amines and Nitrosamine Formation
- Biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation have been reviewed, highlighting the formation of nitrosamines from amines under certain conditions. This area of research is significant for understanding how nitrosamine carcinogens can form in food and potentially in reactions involving nitroso compounds (Bulushi, Poole, Deeth, & Dykes, 2009).
Anticancer Activity of Pyrazoline Derivatives
- Pyrazoline derivatives have been investigated for their anticancer activities, with various synthetic strategies employed to develop new anticancer agents. This research underlines the therapeutic potential of pyrazoline-based compounds in cancer treatment, suggesting possible applications for similar structures in drug discovery (Ray et al., 2022).
Future Directions
properties
IUPAC Name |
5-tert-butyl-4-nitroso-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)11-10(16-18)12(14)17(15-11)9-7-5-4-6-8-9/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQIPPKUZKYEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1N=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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